(Methanesulfonyl)acetyl chloride

Übersicht

Beschreibung

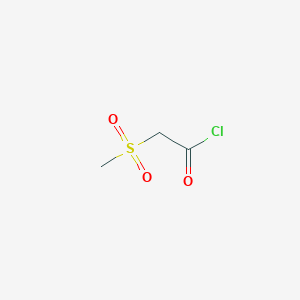

(Methanesulfonyl)acetyl chloride is an organosulfur compound with the chemical formula CH3SO2CH2COCl. It is a colorless to pale yellow liquid with a pungent odor. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(Methanesulfonyl)acetyl chloride can be synthesized through several methods. One common method involves the reaction of methanesulfonyl chloride with acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at low temperatures to control the exothermic nature of the process .

Industrial Production Methods

Industrial production of this compound often involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene. This method is preferred due to its efficiency and the availability of raw materials .

Analyse Chemischer Reaktionen

Types of Reactions

(Methanesulfonyl)acetyl chloride undergoes various types of chemical reactions, including:

Nucleophilic substitution: It reacts with nucleophiles such as alcohols and amines to form methanesulfonates and sulfonamides, respectively.

Elimination: It can undergo elimination reactions to form sulfene, a highly reactive intermediate.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like pyridine and triethylamine, which facilitate the formation of methanesulfonates and sulfonamides . The reactions are typically carried out in solvents such as dichloromethane (DCM) at room temperature or under cooling conditions .

Major Products Formed

The major products formed from reactions involving this compound include methanesulfonates, sulfonamides, and sulfene derivatives .

Wissenschaftliche Forschungsanwendungen

(Methanesulfonyl)acetyl chloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (Methanesulfonyl)acetyl chloride involves its role as an electrophile. It reacts with nucleophiles, such as alcohols and amines, to form covalent bonds. This reaction mechanism is crucial in the formation of methanesulfonates and sulfonamides, which are important intermediates in various chemical syntheses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methanesulfonyl chloride: Similar to (Methanesulfonyl)acetyl chloride, it is used to introduce the methanesulfonyl group into molecules.

Tosyl chloride: Another sulfonyl chloride used in organic synthesis.

Uniqueness

This compound is unique due to its dual functional groups, which allow it to participate in a wider range of chemical reactions compared to methanesulfonyl chloride or tosyl chloride. This makes it a valuable reagent in the synthesis of complex organic molecules .

Biologische Aktivität

(Methanesulfonyl)acetyl chloride, commonly referred to as methanesulfonyl chloride (MSC), is a versatile chemical compound used primarily in organic synthesis. Its biological activity, particularly in relation to enzyme interactions and potential therapeutic applications, has garnered interest in various fields, including medicinal chemistry and pharmacology.

- Chemical Formula :

- Molecular Weight : 114.6 g/mol

- Physical State : Colorless liquid

- Solubility : Soluble in polar organic solvents; reactive towards water and alcohols.

Methanesulfonyl chloride acts as an electrophilic reagent that can modify nucleophilic sites on biomolecules, particularly proteins and enzymes. This modification can lead to irreversible inhibition or alteration of enzymatic activity.

Enzyme Interactions

- Acetylcholinesterase (AChE) : Research indicates that methanesulfonyl compounds can form adducts with AChE, leading to irreversible inhibition. This mechanism is crucial in understanding the toxicity of certain organophosphates and the development of antidotes for nerve agent exposure .

- Butyrylcholinesterase (BChE) : Similar interactions have been observed with BChE, where methanesulfonylation affects enzyme reactivation processes, highlighting its role in neuropharmacology .

1. Pharmaceutical Synthesis

Methanesulfonyl chloride is utilized in the synthesis of various pharmaceuticals due to its ability to activate carboxylic acids and serve as a protecting group for amines and alcohols. It facilitates the formation of sulfonamides, which are important in drug development .

2. Neuroprotective Studies

Recent studies have explored the neuroprotective properties of derivatives synthesized using methanesulfonyl chloride. For instance, compounds derived from cashew nutshell liquid exhibit anti-inflammatory effects and show promise as multi-target-directed ligands for treating neurodegenerative diseases .

Case Study 1: Inhibition of Acetylcholinesterase

A study demonstrated that methanesulfonyl fluoride (a related compound) irreversibly inhibits AChE by methylsulfonylating serine residues within the active site. This finding underscores the potential risks associated with exposure to methanesulfonyl compounds and their implications for developing antidotes .

Case Study 2: Synthesis of Neuroprotective Agents

Research on novel compounds synthesized from methanesulfonyl chloride has shown significant neuroprotective activity in BV-2 microglial cells at low concentrations (0.01 μM). These findings suggest that derivatives could serve as effective treatments for neuroinflammation .

Data Tables

| Compound Name | Target Enzyme | IC50 (nM) | Biological Activity Description |

|---|---|---|---|

| Methanesulfonyl Fluoride | Acetylcholinesterase | 50 | Irreversible inhibitor; modifies active site residues |

| Cashew Nut Extract | Microglial Cells | 10 | Anti-inflammatory; neuroprotective effects |

Eigenschaften

IUPAC Name |

2-methylsulfonylacetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO3S/c1-8(6,7)2-3(4)5/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEJXMQAMBLLVJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80612029 | |

| Record name | (Methanesulfonyl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56841-99-7 | |

| Record name | (Methanesulfonyl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.